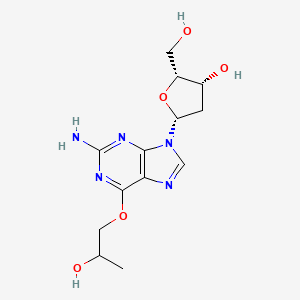
Progabide-13C,15N,d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Progabide-13C,15N,d2 is the labelled analogue of Progabide . Progabide is a gamma-aminobutyric acid (GABA) antagonist with antiepileptic activity . It is commonly used in the treatment of epilepsy .
Molecular Structure Analysis
The molecular formula of Progabide-13C,15N,d2 is C16 [13C]H14D2ClFN [15N]O2 . The IUPAC name is 4- [ [ (4-chlorophenyl)- (5-fluoro-2-hydroxyphenyl)methylidene]amino]-4,4-dideuterio (1-13C)butan (15N)amide .
Physical And Chemical Properties Analysis
The molecular weight of Progabide-13C,15N,d2 is 338.77 . It has a density of 1.3±0.1 g/cm3 . It is recommended to be stored at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Diagnostic and Clinical Research Applications
- Stable Isotope Analysis in Clinical Science : Stable isotopes, including those labeled with ^13C, ^15N, and deuterium (^2H), have gained prominence in clinical research due to their safety and the non-invasive nature of the techniques. They are used in quantifying body water movements, absorption studies, and metabolic studies involving ammonia, urea, and creatinine among others. These applications highlight the safety and effectiveness of stable isotopes in clinical diagnostics and research (Halliday & Rennie, 1982).
Ecological Research
- Stable Isotopes in Alpine Meadow Ecosystem Research : Carbon and nitrogen stable isotopes have been extensively utilized in studying grassland ecosystems, especially in the alpine meadows of the Qinghai-Tibet Plateau. Research using ^13C and ^15N isotopes has been pivotal in understanding environmental factors affecting isotope composition in plants and soils, demonstrating the critical role of these isotopes in ecological research (Zhou et al., 2020).
Biochemical and Polymer Analysis
- NMR Spectroscopy in Analyzing Polymers and Macromolecules : Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including ^1H NMR, ^13C NMR, and ^15N NMR, are fundamental in determining the degree of N-acetylation for chitin and chitosan, providing insights into the structure and dynamics of these biopolymers. This showcases the application of isotopically labeled compounds in detailed molecular analysis (Kasaai, 2010).
Soil and Environmental Studies
- Carbon and Nitrogen Cycling in Ecosystems : The analysis of carbon and nitrogen stable isotopes in tree rings and soil samples helps in understanding the dynamics of carbon and nitrogen cycling in various ecosystems. Studies have utilized ^13C and ^15N isotopes to delve into the environmental drivers of tree growth, nutrient cycling, and the impacts of climate change on vegetation (Sleen et al., 2017).
Eigenschaften
CAS-Nummer |
1795141-76-2 |
|---|---|
Produktname |
Progabide-13C,15N,d2 |
Molekularformel |
C₁₆¹³CH₁₄D₂ClFN¹⁵NO₂ |
Molekulargewicht |
338.77 |
Synonyme |
4-[[(4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene]amino]butanamide-13C,15N,d2; Gabren-13C,15N,d2; Gabrene-13C,15N,d2; Halogabide-13C,15N,d2; SL 76-002-13C,15N,d2; SL 76002-13C,15N,d2; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



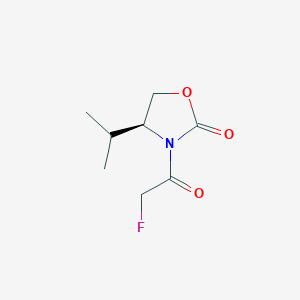
![3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid](/img/structure/B1146807.png)
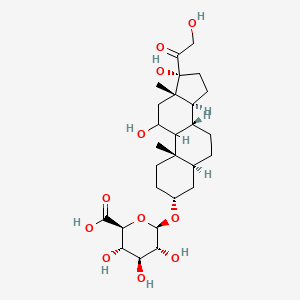
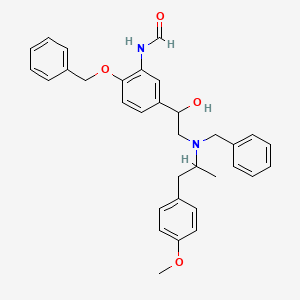
![Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B1146812.png)
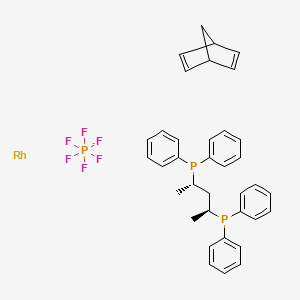
![12-Hydroxy-14-(1-hydroxypropan-2-yl)-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one](/img/structure/B1146816.png)
![1-[4-(Methoxymethoxy)phenyl]piperazine](/img/structure/B1146821.png)
